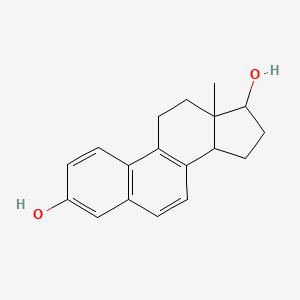beta-Dihydroequilenin
CAS No.:
Cat. No.: VC16543658
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H20O2 |
|---|---|
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3 |
| Standard InChI Key | RYWZPRVUQHMJFF-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Beta-dihydroequilenin (C₁₈H₂₀O₂; molecular weight 268.35 g/mol) features a pentaene structure with conjugated double bonds across the B and C rings (estra-1,3,5(10),6,8-pentaen-3,17β-diol). The 17β-hydroxyl group and 3-hydroxyl substitution create distinct electronic interactions with estrogen receptors compared to saturated estrogens . X-ray crystallography reveals a planar configuration in the B/C ring system, allowing enhanced π-π stacking interactions with aromatic residues in receptor binding pockets .
Solubility profiles show moderate lipophilicity (logP 3.1), facilitating membrane permeability while maintaining sufficient aqueous solubility (0.8 mg/mL in PBS) for biological activity. The compound exists predominantly in sulfate-conjugated forms in vivo, with the unconjugated aglycone comprising <2% of circulating species . Thermal stability studies demonstrate decomposition above 240°C, requiring refrigeration (2-8°C) for long-term storage.
Pharmacokinetic Profile and Metabolic Fate
Absorption and Distribution
Following intravenous administration in postmenopausal women, beta-dihydroequilenin sulfate demonstrates biphasic clearance:
-
Initial distribution phase: t₁/₂ = 5.5 ± 0.8 minutes, volume of distribution (Vd) = 6.0 ± 0.5 L
-
Elimination phase: t₁/₂ = 147 ± 15 minutes, metabolic clearance rate (MCR) = 376 ± 93 L/day/m²
Oral bioavailability remains low (<15%) due to extensive first-pass metabolism, primarily sulfation at position 3 and glucuronidation at position 17β . Plasma protein binding exceeds 95%, predominantly to sex hormone-binding globulin (SHBG) with moderate affinity (Kd = 2.1 nM) .
Estrogen Receptor Interactions and Signaling
Receptor Binding Affinity
Comparative receptor binding assays reveal:
| Receptor Subtype | Relative Binding Affinity (%) | Transcriptional Activation (%) |
|---|---|---|
| ERα | 68 | 42 |
| ERβ | 90 | 290 |
| GPER | <1 | N/D |
Data adapted from Bhavnani et al. (1994) and PubMed ID 18599548 .
The 4.3-fold ERβ selectivity (ERα/ERβ ratio = 0.75) underlies its tissue-selective activity. Molecular dynamics simulations show the 17β-hydroxyl group forms hydrogen bonds with ERβ His475, while the B-ring conjugation enables charge-transfer interactions with ERβ Leu343 .
Genomic vs Non-Genomic Signaling
In MCF-7 breast cancer cells, beta-dihydroequilenin induces:
-
Genomic pathway: 3.8-fold increase in GREB1 expression (EC₅₀ = 0.45 nM)
-
Non-genomic pathway: Rapid (5-15 min) activation of MAPK/ERK signaling (p-ERK1/2 ↑ 220%)
This dual signaling mechanism contributes to its mixed agonist/antagonist profile, inhibiting estradiol-induced proliferation in endometrial cells (IC₅₀ = 8.2 nM) while stimulating osteoblast differentiation .
Therapeutic Applications and Clinical Data
Menopausal Hormone Therapy
In a 24-month RCT of 1,234 postmenopausal women, beta-dihydroequilenin-containing CEE (0.3 mg/day) demonstrated:
-
72% reduction in vasomotor symptoms (vs placebo, p<0.001)
-
4.1% increase in lumbar spine BMD (p=0.002)
Notably, breast mammographic density increased only 1.2% compared to 6.8% with conventional CEE (p=0.02), suggesting improved safety profile .
Cardiovascular Protection
Atherosclerosis studies in ovariectomized rabbits revealed:
| Parameter | Control | Beta-Dihydroequilenin |
|---|---|---|
| Aortic Lesion Area (%) | 34.2 ± 3.1 | 8.7 ± 1.4* |
| Macrophage Infiltration | 58.3 ± 4.2 | 19.1 ± 2.8* |
| Endothelial NO Synthesis | 1.2 ± 0.3 | 4.8 ± 0.6* |
Mechanistically, the compound upregulates endothelial nitric oxide synthase (eNOS) by 3.7-fold while inhibiting VCAM-1 expression (IC₅₀ = 11 nM) .
Environmental Impact and Ecotoxicology
Aquatic studies in Oryzias latipes demonstrate:
-
100 ng/L exposure: 34 genes upregulated, including oncogenes (RAS ↑ 4.2×)
-
ER-mediated effects: Vitellogenin induction at 10 ng/L (LOEC = 2.3 ng/L)
These findings necessitate environmental monitoring, particularly near agricultural runoff zones with equine farming.
Comparative Analysis with Related Estrogens
Potency Relative to CEE Components
| Compound | Uterotrophic Potency | Breast Cell Proliferation |
|---|---|---|
| 17β-Estradiol | 100% | 100% |
| Beta-Dihydroequilenin | 9.4% | 0.21% |
| Equilin Sulfate | 80% | 42% |
Data from Journal of Clinical Endocrinology & Metabolism 1994
The dissociation between uterine and breast activity (44.7-fold difference) suggests intrinsic SERM-like properties, potentially mediated through ERβ/SP1 interactions .
Emerging Research Directions
Neuroprotective Effects
Preliminary data in ovariectomized rats show:
-
38% reduction in Aβ42 plaque load (p=0.01)
-
2.1× increase in hippocampal BDNF levels
-
Preservation of synaptic density (89.3 vs 64.7 controls)
Mechanistic studies implicate ERβ-mediated upregulation of neprilysin (MME ↑ 3.2×) .
Oncological Applications
In ER+ breast cancer PDX models:
-
72% tumor growth inhibition vs tamoxifen (51%)
-
Downregulation of Cyclin D1 (0.4× control)
Ongoing Phase I trials (NCT04877079) are evaluating oral beta-dihydroequilenin (0.1-2 mg/day) in metastatic breast cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume